4-Methoxybenzyl 2-methyl-4-(4-nitrophenyl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
4-Methoxybenzyl 2-methyl-4-(4-nitrophenyl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of hexahydroquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxybenzyl 2-methyl-4-(4-nitrophenyl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method is the Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and an ammonium acetate in the presence of a catalyst. The reaction conditions often include refluxing in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl and thiophenyl groups.
Reduction: Reduction reactions can target the nitrophenyl group, converting it to an amine.
Substitution: Various substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Products may include carboxylic acids or sulfoxides.
Reduction: Amines are the major products.
Substitution: Halogenated derivatives are commonly formed.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, the compound is studied for its potential as an enzyme inhibitor. Its structural features allow it to interact with specific biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, 4-Methoxybenzyl 2-methyl-4-(4-nitrophenyl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is investigated for its potential therapeutic effects. It has shown promise in preliminary studies for treating certain diseases, including cancer and bacterial infections.
Industry
In the industrial sector, this compound is used in the development of new materials. Its unique chemical properties make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of 4-Methoxybenzyl 2-methyl-4-(4-nitrophenyl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity. The pathways involved often include signal transduction and metabolic processes, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxybenzyl 2-methyl-4-(4-aminophenyl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- 4-Methoxybenzyl 2-methyl-4-(4-chlorophenyl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Uniqueness
What sets 4-Methoxybenzyl 2-methyl-4-(4-nitrophenyl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate apart is its combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the nitrophenyl and thiophenyl groups, in particular, provides distinctive properties that are not found in closely related compounds.
Properties
Molecular Formula |
C29H26N2O6S |
---|---|
Molecular Weight |
530.6 g/mol |
IUPAC Name |
(4-methoxyphenyl)methyl 2-methyl-4-(4-nitrophenyl)-5-oxo-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C29H26N2O6S/c1-17-26(29(33)37-16-18-5-11-22(36-2)12-6-18)27(19-7-9-21(10-8-19)31(34)35)28-23(30-17)14-20(15-24(28)32)25-4-3-13-38-25/h3-13,20,27,30H,14-16H2,1-2H3 |
InChI Key |
VJKUFSVISAQTRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CS3)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)OCC5=CC=C(C=C5)OC |
Origin of Product |
United States |
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